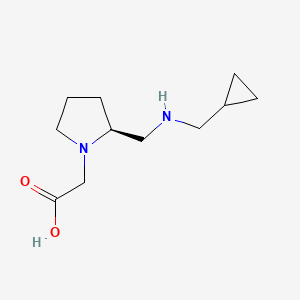
N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide is a compound of significant interest in the field of medicinal chemistry. It is known for its potential as a modulator of cereblon protein, which plays a crucial role in various biological processes, including protein degradation and cellular proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide typically involves several steps, including substitution, click reaction, and addition reaction. One common starting material is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The reaction conditions often require specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to ensure consistent and high-yield production.
化学反应分析
Types of Reactions
N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Click Reactions: These are high-yield reactions that are often used in the synthesis of complex molecules.
Addition Reactions: These reactions involve the addition of atoms or groups to a molecule without the loss of any atom.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles, electrophiles, and catalysts that facilitate the reaction process. Conditions such as temperature, pressure, and solvent choice are critical to achieving the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the substitution reaction might yield various substituted derivatives of the original compound, while click reactions can produce complex, multi-functional molecules.
科学研究应用
N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a modulator of cereblon protein, which is involved in protein degradation pathways.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide involves its interaction with cereblon protein. This interaction modulates the activity of cereblon, leading to the degradation of specific target proteins. This process is crucial in regulating cellular functions and can be leveraged for therapeutic purposes, such as targeting cancer cells .
相似化合物的比较
Similar Compounds
Pomalidomide: Another compound that modulates cereblon protein activity.
Thalidomide: Known for its immunomodulatory effects and also interacts with cereblon protein.
Lenalidomide: Similar to thalidomide and pomalidomide, it has applications in treating multiple myeloma and other cancers.
Uniqueness
N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide is unique due to its specific structure, which allows it to selectively modulate cereblon protein activity. This selective modulation makes it a valuable compound in the development of targeted therapies for diseases associated with cereblon dysfunction .
属性
分子式 |
C6H10N2O4S |
|---|---|
分子量 |
206.22 g/mol |
IUPAC 名称 |
N-(2,6-dioxopiperidin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H10N2O4S/c1-13(11,12)8-4-2-3-5(9)7-6(4)10/h4,8H,2-3H2,1H3,(H,7,9,10) |
InChI 键 |
YRXOTFKIKQCPKD-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1CCC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


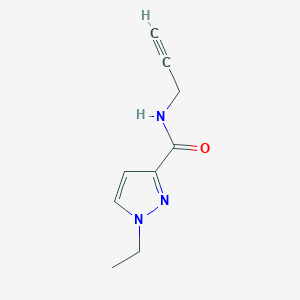
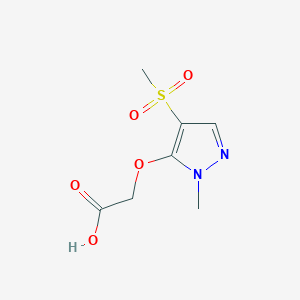

![1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11793336.png)
![7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11793346.png)
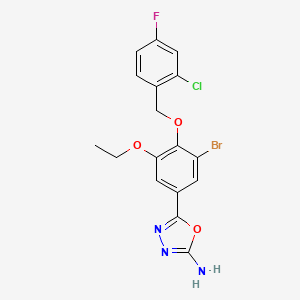

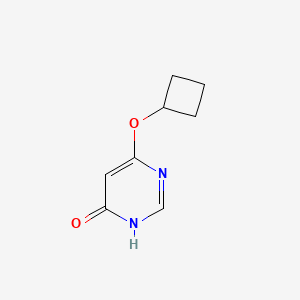
![5-Chloro-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11793374.png)
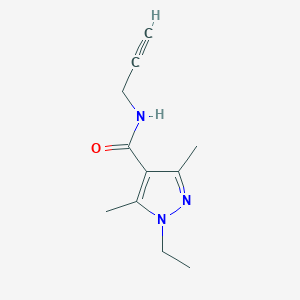

![5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B11793398.png)

